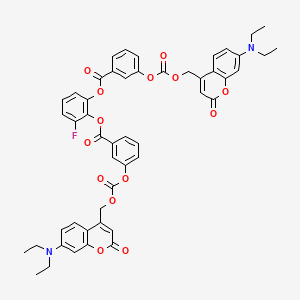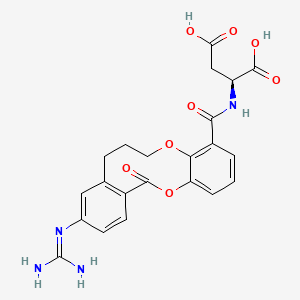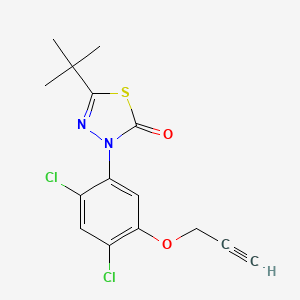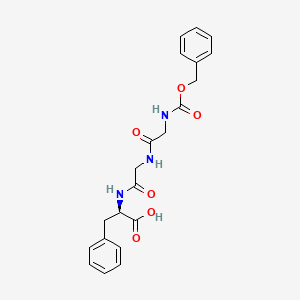
N-Cbz-glycyl-glycyl-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-glycyl-glycyl-D-phenylalanine is a compound used primarily as a cleavable linker in antibody-drug conjugates (ADCs). It is known for its high purity and is widely cited in scientific literature . The compound has a molecular weight of 413.42 and a chemical formula of C21H23N3O6 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-glycyl-glycyl-D-phenylalanine typically involves the protection of amino groups and the coupling of amino acids. The process starts with the protection of glycine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected glycine with another glycine molecule and D-phenylalanine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, often using automated peptide synthesizers. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and is stored under nitrogen at -20°C to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-glycyl-glycyl-D-phenylalanine undergoes various chemical reactions, including:
Hydrolysis: The compound can be cleaved under acidic or basic conditions to release the individual amino acids.
Oxidation and Reduction: The phenylalanine moiety can undergo oxidation and reduction reactions, although these are less common in typical applications.
Substitution: The Cbz group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Substitution: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Hydrolysis: Glycine, D-phenylalanine, and Cbz-protected glycine.
Oxidation: Oxidized phenylalanine derivatives.
Reduction: Reduced phenylalanine derivatives.
Substitution: Free glycine and D-phenylalanine.
Applications De Recherche Scientifique
N-Cbz-glycyl-glycyl-D-phenylalanine is extensively used in scientific research, particularly in the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The cleavable linker allows for the release of the drug upon reaching the target site .
Chemistry
In chemistry, this compound is used as a model compound for studying peptide synthesis and cleavage mechanisms .
Biology
In biological research, it is used to study protein-protein interactions and enzyme-substrate specificity .
Medicine
In medicine, the compound is crucial in the development of targeted cancer therapies, improving the efficacy and safety of chemotherapeutic agents .
Industry
Industrially, it is used in the large-scale production of ADCs and other peptide-based therapeutics .
Mécanisme D'action
N-Cbz-glycyl-glycyl-D-phenylalanine acts as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes, releasing the cytotoxic drug. The molecular targets include cancer cell surface antigens, and the pathways involved are those related to endocytosis and lysosomal degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cbz-glycyl-glycyl-L-phenylalanine
- N-Cbz-glycyl-glycyl-D-tyrosine
- N-Cbz-glycyl-glycyl-L-tyrosine
Uniqueness
N-Cbz-glycyl-glycyl-D-phenylalanine is unique due to its specific cleavage properties and stability under physiological conditions. Its D-phenylalanine moiety provides resistance to enzymatic degradation, making it more stable compared to its L-phenylalanine counterpart .
Propriétés
Formule moléculaire |
C21H23N3O6 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
(2R)-3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)/t17-/m1/s1 |
Clé InChI |
PARPWSYTROKYNG-QGZVFWFLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)

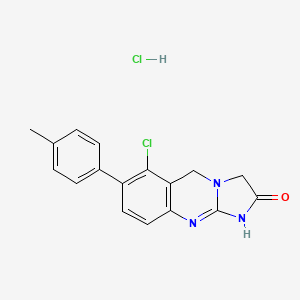
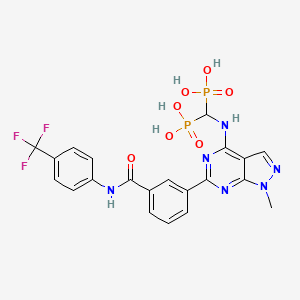
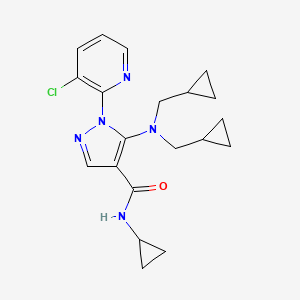
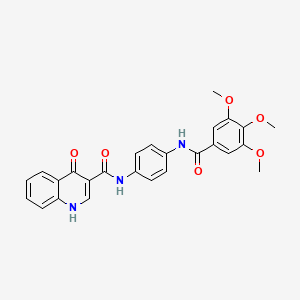
![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)

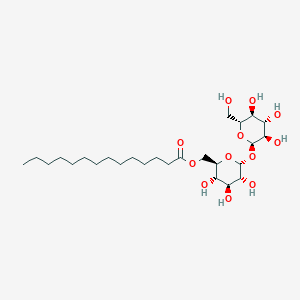
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)
